(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid
Overview
Description
The compound “(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid” is a type of boronic acid. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various applications1. However, specific information about this compound is not readily available in the search results.
Synthesis Analysis
Boronic acids are typically used as reagents in transition metal-catalyzed transformations2. The Suzuki–Miyaura coupling is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction3. However, the specific synthesis process for “(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid” is not provided in the search results.
Molecular Structure Analysis
The molecular structure of a similar compound, “3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid”, has been reported. Its molecular formula is C11H15BFNO3, and it has an average mass of 239.051 Da and a monoisotopic mass of 239.112900 Da4. However, the specific molecular structure of “(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid” is not provided in the search results.Chemical Reactions Analysis
Boronic acids are known to interact with amines and carboxylic acids5. They can also form tetrahedral adducts with diols and saccharides, which increases their nucleophilic character towards electrophiles6. However, the specific chemical reactions involving “(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid” are not provided in the search results.
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Phenylboronic acid”, have been reported. It is a powder solid with an odorless smell7. However, the specific physical and chemical properties of “(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid” are not provided in the search results.
Scientific Research Applications
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Chemical Biology and Medicinal Chemistry
- Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .
- The mechanism of reversible kinetics and its applications in these fields have been highlighted .
- The fundamental reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .
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Saccharide Sensors
- Boronic acids can reversibly bind diols, a molecular feature that is ubiquitous within saccharides, leading to their use in the design and implementation of sensors for numerous saccharide species .
- The complexity of saccharides presents a challenge for the development of selective sensors .
- Researchers have used this knowledge to develop ever more selective receptors .
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Detection of Catechol and its Amino-Derivatives
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Dynamic Click Chemistry
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Electrophilic Trapping of Arylmetal Intermediates
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Synthesis of Diketal
Safety And Hazards
The safety data sheet for a similar compound, “Phenylboronic acid”, advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes. It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation7. However, the specific safety and hazards information for “(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid” is not provided in the search results.
Future Directions
Boronic acids have been increasingly utilized in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, separation, and the development of therapeutics1. However, the specific future directions for “(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid” are not provided in the search results.
properties
IUPAC Name |
[3-(diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BN2O5/c1-3-13(4-2)11(15)8-5-9(12(16)17)7-10(6-8)14(18)19/h5-7,16-17H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSTYJYXCIVGHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657444 | |
Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Diethylcarbamoyl)-5-nitrophenyl)boronic acid | |
CAS RN |
871332-82-0 | |
Record name | [3-(Diethylcarbamoyl)-5-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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